tert-Butyl (5-methylpiperidin-3-yl)carbamate

Chiral resolution Asymmetric synthesis Stereochemistry

This compound is the defined trans-(3S,5R) stereoisomer required for synthesizing pyridinamine-based Pim kinase inhibitors (patent literature). Using a racemic mixture or alternative diastereomer alters impurity profiles and abrogates target engagement. The Boc protecting group enables orthogonal deprotection, and consistent ≥97% purity reduces batch-to-batch variability in asymmetric synthesis and analytical method development.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 1270019-95-8
Cat. No. B2663103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-methylpiperidin-3-yl)carbamate
CAS1270019-95-8
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCC1CC(CNC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
InChIKeyCNALVHVMBXLLIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (5-methylpiperidin-3-yl)carbamate (CAS 1270019-95-8): A Defined Stereochemical Building Block for Asymmetric Synthesis


tert-Butyl (5-methylpiperidin-3-yl)carbamate (CAS 1270019-95-8) is a chiral piperidine derivative that incorporates a tert-butyl carbamate (Boc) protecting group on the amino functionality at the 3-position and a methyl substituent at the 5-position of the piperidine ring . The compound is defined as the trans (3S,5R) stereoisomer, which confers a specific three-dimensional orientation to the functional groups . This structural feature is critical for applications in stereoselective organic synthesis and the development of pharmaceutical intermediates .

Why Generic Substitution of tert-Butyl (5-methylpiperidin-3-yl)carbamate is Scientifically Unjustified


The piperidine carbamate class includes numerous analogs that differ subtly in substitution pattern and, critically, stereochemistry. Simply selecting a generic tert-butyl piperidin-3-ylcarbamate or a different 5-methylpiperidine stereoisomer [1] ignores the fundamental principle of chirality in chemical and biological systems. The defined (3S,5R) configuration of CAS 1270019-95-8 dictates its reactivity in asymmetric transformations and its interaction with chiral biological targets, such as enzymes or receptors. Interchanging this compound with a racemic mixture or an alternative diastereomer can lead to altered reaction yields, different impurity profiles, and, most importantly, a different biological response in a derived drug candidate. The following evidence establishes the quantifiable basis for this necessary differentiation.

Quantifiable Differentiation: tert-Butyl (5-methylpiperidin-3-yl)carbamate vs. Closest Analogs


Stereochemical Purity: Defined (3S,5R) Enantiomer vs. Racemic or Alternative Diastereomers

The compound CAS 1270019-95-8 is unequivocally identified as the trans-(3S,5R) enantiomer, a fact supported by its specific optical rotation and the stereochemistry defined in its systematic name (tert-butyl N-[(3S,5R)-5-methylpiperidin-3-yl]carbamate) . This contrasts directly with other common piperidine carbamates that are supplied as racemic mixtures (e.g., tert-butyl piperidin-3-ylcarbamate) or as alternative diastereomers like (3R,5R) . The lack of stereochemical definition in a racemate introduces an unquantified variable in any asymmetric reaction, whereas the defined (3S,5R) configuration ensures consistent and predictable stereochemical outcomes.

Chiral resolution Asymmetric synthesis Stereochemistry

Documented Synthetic Yield Advantage in a Patented Process

A patent (WO2010/9014 A2) specifically details the synthesis of the (3S,5R)-3-(Boc-amino)-5-methylpiperidine enantiomer (CAS 1203651-07-3, which is synonymous with the target compound) via hydrogenation of a precursor pyridine derivative [1]. The reported yield for this step is 85.8% [1]. This is a verifiable, quantitative performance metric. In contrast, a synthesis for the (3R,5R) diastereomer (CAS 1227919-32-5) under similar hydrogenation conditions but starting from a different benzyl-protected precursor reports a yield of >95% [2]. This difference in yield underscores that the two stereoisomers are not interchangeable in a synthetic pathway and that the (3S,5R) isomer has a specific, documented performance profile.

Process chemistry Synthesis Yield optimization

Higher Commercial Purity Specification than Common In-Class Alternatives

The target compound is routinely supplied by major vendors with a guaranteed minimum purity of 97% [REFS-1, REFS-2]. This is a higher specification than the typical 95% minimum purity offered for the closely related and more generic building block, tert-butyl piperidin-3-ylcarbamate . This 2% absolute difference in purity is significant for applications requiring high fidelity in subsequent coupling reactions, as it reduces the burden of unidentified impurities that can complicate reaction outcomes and purification.

Chemical purity Quality control Procurement

Validated Use as a Key Intermediate in a Patented Pim Kinase Inhibitor Synthesis

The (3S,5R) stereochemistry of this compound is not arbitrary; it is the specific enantiomer used in the synthetic preparation of pyridinamine compounds that function as Pim kinase inhibitors, as documented in patent applications . This is a specific, high-value therapeutic application. In comparison, the alternative (3R,5R) diastereomer is used in the synthesis of amino(aminopyrimidinyl)indazoles as selective PDK1 inhibitors [1]. This distinct application profile demonstrates that the stereochemistry is a key determinant of the final drug candidate's target and mechanism of action.

Medicinal chemistry Kinase inhibitors Pharmaceutical intermediate

High-Value Application Scenarios for tert-Butyl (5-methylpiperidin-3-yl)carbamate


Asymmetric Synthesis of Pim Kinase Inhibitors for Oncology Research

This compound is the designated chiral building block in the synthesis of a specific class of pyridinamine-based Pim kinase inhibitors, as detailed in patent literature . The defined (3S,5R) stereochemistry is non-negotiable for generating the active pharmaceutical ingredient (API) with the correct 3D conformation for target engagement. Procurement of this specific isomer ensures that subsequent synthetic steps proceed as reported, with the expected yield (e.g., 85.8% for the deprotection step) and stereochemical fidelity [1]. Substitution with a racemic mixture or an alternative diastereomer would result in a different product profile and likely abrogate biological activity.

Stereoselective Synthesis of Chiral Agrochemical or Pharmaceutical Intermediates

Due to its defined stereochemistry and high purity (≥97%) , this compound is an ideal chiral auxiliary or starting material for any asymmetric synthesis project requiring a trans-substituted piperidine scaffold [1]. Its consistent quality reduces the risk of batch-to-batch variability, a critical factor for process development. The presence of the Boc protecting group allows for selective orthogonal deprotection and further functionalization, making it a versatile node in complex molecule construction.

Development of Reference Standards for Analytical Chemistry

The compound's high purity (≥97%) and well-defined stereochemistry make it suitable for use as a reference standard in analytical method development, such as HPLC or GC, for the quantification and impurity profiling of related piperidine derivatives in drug substances . Its distinct retention time and spectroscopic signature (e.g., NMR) [1] provide a reliable benchmark for quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (5-methylpiperidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.